molecular formula C22H32N4O3 B14934812 2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

Cat. No.: B14934812
M. Wt: 400.5 g/mol
InChI Key: HHGHNUNAJNULLK-UHFFFAOYSA-N
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Description

2-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)ACETAMIDE is a complex organic compound with a unique structure that includes an imidazolidinyl ring and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)ACETAMIDE typically involves multiple steps. One common route includes the reaction of an imidazolidinone derivative with a piperidine derivative under specific conditions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazolidinyl ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)ACETAMIDE involves its interaction with specific molecular targets. The imidazolidinyl ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidinyl group may enhance the compound’s binding affinity and specificity, leading to more effective inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]-N-(4-METHYLPIPERIDINYL)ACETAMIDE
  • **2-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]-N-(4-ETHYLPIPERIDINYL)ACETAMIDE

Uniqueness

2-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)ACETAMIDE is unique due to the presence of the tetramethyl-substituted piperidinyl group, which may confer distinct steric and electronic properties. This can result in different reactivity and binding characteristics compared to similar compounds.

Properties

Molecular Formula

C22H32N4O3

Molecular Weight

400.5 g/mol

IUPAC Name

2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

InChI

InChI=1S/C22H32N4O3/c1-21(2)13-16(14-22(3,4)25-21)23-18(27)12-17-19(28)26(20(29)24-17)11-10-15-8-6-5-7-9-15/h5-9,16-17,25H,10-14H2,1-4H3,(H,23,27)(H,24,29)

InChI Key

HHGHNUNAJNULLK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)CC2C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C

Origin of Product

United States

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